

Spectroscopic Profile of 3,5-Octadien-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Octadien-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Octadien-2-ol** (CAS No: 69668-82-2), a dienol with significance in flavor and fragrance chemistry, as well as a potential chiral building block in organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for **3,5-Octadien-2-ol** is summarized below. It is important to note that while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear Magnetic Resonance data are predicted values and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for (3E,5E)-**3,5-Octadien-2-ol**. These predictions are valuable for the structural elucidation and verification of the compound.

Table 1: Predicted ^1H NMR Data for (3E,5E)-**3,5-Octadien-2-ol**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (-CH ₃)	~1.2	Doublet	J(H1,H2) \approx 6.5
H2 (-CHOH)	~4.0-4.2	Multiplet	-
H3 (=CH-)	~5.5-5.7	Doublet of doublets	J(H3,H4) \approx 15, J(H3,H2) \approx 6
H4 (=CH-)	~6.0-6.2	Multiplet	-
H5 (=CH-)	~5.7-5.9	Multiplet	-
H6 (=CH-)	~5.4-5.6	Multiplet	-
H7 (-CH ₂ -)	~2.0-2.2	Quintet	J(H7,H8) \approx 7.5, J(H7,H6) \approx 7
H8 (-CH ₃)	~1.0	Triplet	J(H8,H7) \approx 7.5

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Data for (3E,5E)-3,5-Octadien-2-ol

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₃)	~23
C2 (-CHOH)	~68
C3 (=CH-)	~130
C4 (=CH-)	~135
C5 (=CH-)	~128
C6 (=CH-)	~132
C7 (-CH ₂ -)	~25
C8 (-CH ₃)	~13

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Experimental data from the analysis of samples containing **3,5-Octadien-2-ol** have identified key absorption bands characteristic of its functional groups.^{[1][2]}

Table 3: Experimental Infrared (IR) Spectroscopy Data for **3,5-Octadien-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3412	Strong, Broad	O-H stretch (alcohol)
~2922	Strong	C-H stretch (aliphatic)
~1645	Medium	C=C stretch (conjugated diene)
~1020	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

3,5-Octadien-2-ol has been identified in various natural products through Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][2][3][4][5][6][7]} The compound has a molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol.^[8] While full mass spectra are not widely published, its identification in these studies confirms its amenability to GC-MS analysis. The fragmentation pattern is expected to be characteristic of unsaturated alcohols.

Table 4: Mass Spectrometry Data for **3,5-Octadien-2-ol**

Parameter	Value
Molecular Formula	C ₈ H ₁₄ O
Molecular Weight	126.20 g/mol
Identification Method	Gas Chromatography-Mass Spectrometry (GC-MS)
Retention Index (RI)	1038-1060 (on non-polar columns)[3][5][9]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **3,5-Octadien-2-ol** are not readily available in the literature. However, based on standard practices for similar volatile, unsaturated alcohols, the following general methodologies can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3,5-Octadien-2-ol** in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample, a drop of **3,5-Octadien-2-ol** can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique where a drop of the liquid is placed directly on the ATR crystal.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **3,5-Octadien-2-ol** in a volatile organic solvent (e.g., dichloromethane, hexane).[\[13\]](#) For complex matrices, headspace solid-phase microextraction (SPME) can be employed to isolate and concentrate the volatile analyte.[\[14\]](#)[\[15\]](#)
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of this compound.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Oven Temperature Program:** Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a final temperature of around 250 °C. The specific program should be optimized for the best separation.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230 °C
- Data Analysis: Identify the peak corresponding to **3,5-Octadien-2-ol** based on its retention time and compare the resulting mass spectrum with library data for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound like **3,5-Octadien-2-ol**.

Caption: Workflow for the spectroscopic analysis of **3,5-Octadien-2-ol**.

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